molecular formula C18H26N2O5S B4731034 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B4731034
M. Wt: 382.5 g/mol
InChI Key: PQOMAEBMHZGHQH-UHFFFAOYSA-N
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Description

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a methoxy group, a piperidinylsulfonyl group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced via sulfonylation of the benzamide core using piperidine and a sulfonyl chloride reagent.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the alkylation of the benzamide core with tetrahydrofuran-2-ylmethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The piperidinylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the benzamide core can yield an amine.

Scientific Research Applications

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The piperidinylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydrofuran-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and bioavailability.

    3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy group, which may alter its reactivity and interaction with biological targets.

Uniqueness

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-16-8-7-14(18(21)19-13-15-6-5-11-25-15)12-17(16)26(22,23)20-9-3-2-4-10-20/h7-8,12,15H,2-6,9-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOMAEBMHZGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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